molecular formula C19H20N2O3 B2374021 2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone CAS No. 104099-23-2

2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone

Cat. No.: B2374021
CAS No.: 104099-23-2
M. Wt: 324.38
InChI Key: ILKGRLVPUYAVOW-UHFFFAOYSA-N
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Description

The compound “2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone” is a chemical compound with the molecular formula C19H20N2O3 . It contains a 2,3-dihydro-1,4-benzodioxin subunit, which has been studied for its anti-inflammatory properties and its use in the synthesis of stereoisomers evaluated as α- and β- adrenergic antagonists .


Synthesis Analysis

The synthesis of compounds containing a 2,3-dihydro-1,4-benzodioxin subunit often involves reactions with amines and acetyl bromide . For example, one synthetic methodology was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopy techniques. For instance, the presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

Scientific Research Applications

  • Neuroprotective Activity : Antioxidant compounds derived from 8-alkylamino-1,4-benzoxazines, closely related to 2,3-Dihydro-1,4-benzodioxin, have shown significant neuroprotective properties. In particular, these compounds prevented ATP level decline caused by hypoxia in astrocytes and protected against brain damage in a cerebral palsy model (Largeron et al., 2001).

  • Synthesis and Structural Insights : A study reported the synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone, highlighting the structural and mechanistic insights of substituted perimidine through experimental and computational studies (Anga et al., 2014).

  • Antimicrobial Activity : Several compounds, including 2,3-dihydro-1,4-benzodioxin derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the potential use of these compounds in developing new antibacterial and antifungal agents (Patel et al., 2011; Abbasi et al., 2017).

  • Cancer Research : Although not directly linked to 2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone, research involving similar benzodioxin derivatives has explored their potential as anti-breast cancer agents, indicating a wider application in cancer research (Campos et al., 2015).

  • Drug-likeness and Computational Analysis : Studies have also been conducted on related compounds for their drug-likeness properties and microbial investigation, utilizing in silico approaches. This highlights the potential of these compounds in drug development and pharmacological studies (Pandya et al., 2019).

  • Endocannabinoid System Research : Compounds with structures similar to 2,3-Dihydro-1,4-benzodioxin have been studied for their effects on endocannabinoid hydrolases FAAH and MAGL, indicating potential research applications in neurology and pharmacology (Morera et al., 2012).

Future Directions

The future directions for the study of “2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone” could include further exploration of its potential biological activities and its use in the synthesis of new compounds. The compound could also be studied for its potential applications in the pharmaceutical industry .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-19(18-14-23-16-8-4-5-9-17(16)24-18)21-12-10-20(11-13-21)15-6-2-1-3-7-15/h1-9,18H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKGRLVPUYAVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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